molecular formula C10H11NO4S B8246572 Methyl 2-(cyclopropylsulfonyl)isonicotinate

Methyl 2-(cyclopropylsulfonyl)isonicotinate

Cat. No.: B8246572
M. Wt: 241.27 g/mol
InChI Key: JGHKEHFTQRYBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(cyclopropylsulfonyl)isonicotinate: is a chemical compound with the molecular formula C10H11NO4S and a molecular weight of 241.26 g/mol . It is characterized by the presence of a cyclopropylsulfonyl group attached to an isonicotinate moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(cyclopropylsulfonyl)isonicotinate typically involves the reaction of isonicotinic acid with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(cyclopropylsulfonyl)isonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Methyl 2-(cyclopropylsulfonyl)isonicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(cyclopropylsulfonyl)isonicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets are still under investigation, but it is known to influence various biochemical processes .

Comparison with Similar Compounds

  • Methyl nicotinate
  • Methyl isonicotinate
  • 2-methylalkyl isonicotinates

Comparison: Methyl 2-(cyclopropylsulfonyl)isonicotinate is unique due to the presence of the cyclopropylsulfonyl group, which imparts distinct chemical and biological properties. Compared to similar compounds like Methyl nicotinate and Methyl isonicotinate, it exhibits enhanced stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 2-cyclopropylsulfonylpyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-15-10(12)7-4-5-11-9(6-7)16(13,14)8-2-3-8/h4-6,8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHKEHFTQRYBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)S(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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